molecular formula C18H27N3O3S2 B2594415 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide CAS No. 932967-90-3

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide

Cat. No. B2594415
CAS RN: 932967-90-3
M. Wt: 397.55
InChI Key: JHZKSHJGPMYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring can give rise to benzo derivatives . The compound also contains butyl, isopentyl, and acetamide groups.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 417.54. Other specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Antibacterial and Antifungal Activity

This compound has demonstrated high sensitivity and low detection limits in recognizing antibiotics (such as NZF, NFT, and FZD) and identifying pesticides (such as DCN) . Its potential as an antimicrobial agent warrants further investigation.

Antitumor Properties

Research indicates that 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide exhibits good anti-tumor activity against glioma cells . Understanding its mechanism of action and exploring its efficacy in other cancer types could be valuable.

PI3Kδ Inhibition

Selective PI3Kδ inhibitors derived from this compound have been evaluated for their antiproliferative activity against human B-cell SU-DHL-6 . Investigating its potential as a targeted therapy for specific cancers is an intriguing avenue.

Aldose Reductase Inhibition

In 2010, Chen et al. screened a series of benzothiadiazine-1,1-dioxide compounds, including this one, as aldose reductase inhibitors . Aldose reductase plays a role in diabetic complications, making this application relevant for diabetes research.

Chemical Synthesis and Modification

Researchers have explored the synthesis and evaluation of novel 2H-benzo[e]-[1,2,4]thiadiazine derivatives, including this compound . Investigating its chemical reactivity, stability, and potential modifications could lead to novel derivatives with enhanced properties.

Safety and Hazards

This compound is not intended for human or veterinary use. It is for research use only, suggesting that it may have potential hazards if improperly handled.

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of this compound, has been the subject of ongoing research due to its wide range of biological activities . Future research may continue to explore the potential applications of this and related compounds .

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-4-5-12-21-15-8-6-7-9-16(15)26(23,24)20-18(21)25-13-17(22)19-11-10-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZKSHJGPMYVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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